4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a morpholine ring at position 4, a methylthio (-SMe) group at position 6, and a 2-chloro-2-phenylethyl substituent at position 1 (). It is synthesized via nucleophilic substitution of a chlorinated precursor with morpholine in anhydrous toluene, yielding 75% of a white crystalline solid with a melting point of 116–117°C and molecular weight 389.87 g/mol . Its structure is optimized for kinase inhibition, particularly targeting Src and Abl kinases, as evidenced by its inclusion in multi-target drug databases .
Properties
IUPAC Name |
4-[1-(2-chloro-2-phenylethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5OS/c1-26-18-21-16(23-7-9-25-10-8-23)14-11-20-24(17(14)22-18)12-15(19)13-5-3-2-4-6-13/h2-6,11,15H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHIFJRLYQEDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CC(C3=CC=CC=C3)Cl)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[3,4-d]pyrimidine core through the reaction of a formimidate derivative with hydrazine hydrate in ethanol
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a phenyl-ethyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Potential applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-2-phenyl-ethyl)-6-methylsulfanyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Thioether Substituents
Key analogs differ in the thioether group at position 6 and the amine substituent at position 4:
Key Observations :
- Thioether Chain Length : Increasing the thioether chain (Me → Et → iPr) correlates with reduced crystallinity (lower melting points) and slightly lower yields, likely due to steric hindrance during synthesis .
- Amine Substituent : Morpholine at position 4 enhances solubility compared to aromatic amines (e.g., N-phenyl), as morpholine’s oxygen atoms facilitate hydrogen bonding .
Key Observations :
Biological Activity
The compound 4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.89 g/mol. The structure consists of a morpholine ring attached to a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities.
Research indicates that this compound exhibits significant antitumor activity through various mechanisms:
- Cell Cycle Arrest : Studies have shown that the compound induces cell cycle arrest at the S phase in HepG2 liver cancer cells, leading to increased apoptosis. This was demonstrated through flow cytometry analysis where treated cells showed a higher percentage in the S phase compared to controls .
- Apoptosis Induction : The compound activates apoptotic pathways, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This results in mitochondrial dysfunction and activation of caspase-3, a key player in the apoptotic process .
- Inhibition of Tumor Growth : In vitro studies have reported IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating potent antiproliferative effects .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- HepG2 Cell Study : A study focused on HepG2 cells demonstrated that treatment with the compound resulted in significant apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
- Comparative Studies : In comparative studies with standard drugs such as Sunitinib, this compound exhibited superior potency against multiple cancer cell lines, suggesting its potential for further development in oncology .
Q & A
Q. How should contradictory data on biological efficacy across studies be analyzed?
- Methodological Answer : Meta-analysis of IC₅₀ values across cell lines (e.g., discrepancies in HeLa vs. HEK293 responses) identifies cell-type-specific toxicity. Dose-response curve normalization and validation using orthogonal assays (e.g., apoptosis vs. proliferation markers) clarify mechanistic inconsistencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
